1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole is a chemical compound that belongs to the class of azaindoles, which are heterocyclic compounds featuring nitrogen in the ring structure. This compound is notable for its potential biological activities, particularly in the inhibition of specific kinases, making it a subject of interest in medicinal chemistry and drug development.
The compound can be synthesized through various chemical reactions involving starting materials such as 7-azaindole derivatives. The synthesis methods often utilize transition metal-catalyzed reactions, which enhance the efficiency and yield of the desired product.
1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole is classified as:
The synthesis of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole typically involves several key steps:
The synthesis may involve solvents such as dichloromethane or methanol and catalysts like palladium complexes. Reaction conditions such as temperature and pressure are optimized to maximize yield and minimize by-products.
The molecular formula for 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole is . The structure features:
The compound has a molecular weight of approximately 372.21 g/mol and exhibits distinct spectral properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole can participate in various chemical reactions:
Reactions are typically carried out in controlled environments to ensure selectivity and yield, with monitoring through chromatographic techniques.
The mechanism of action for 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole primarily involves its role as an inhibitor of specific protein kinases, particularly DYRK1A (Dual Specificity Tyrosine Phosphorylation Regulated Kinase 1A). By binding to the active site of these kinases, it disrupts their activity, which can lead to therapeutic effects in conditions such as Down syndrome where DYRK1A is overexpressed.
Inhibitory assays reveal that derivatives of this compound exhibit IC₅₀ values in the nanomolar range against DYRK1A, indicating potent activity.
1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole is typically characterized by:
The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature changes. Its reactivity profile suggests it can participate in electrophilic aromatic substitution due to the presence of electron-withdrawing groups.
1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole has several applications:
This compound's unique structure and biological activity make it a valuable candidate for further research and development within pharmaceutical sciences.
7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in drug design, distinguished by its bicyclic structure where a pyrrole ring is fused with a pyridine ring at the C2–C3 bond. This arrangement creates a bioisostere of indole and purine systems, strategically replacing a carbon atom with nitrogen to enhance key physicochemical properties. The 7-azaindole framework improves aqueous solubility (log S), reduces lipophilicity (log P), and fine-tunes pKa values compared to indole, leading to superior absorption, distribution, metabolism, and excretion (ADME) profiles in drug candidates [3] [6]. Critically, the two nitrogen atoms within the 7-azaindole core form essential hydrogen bonds with the hinge region of kinase ATP-binding sites, mimicking the interactions of endogenous adenine [3].
This molecular mimicry underpins the clinical success of several FDA-approved therapeutics. Vemurafenib (Zelboraf®), a 7-azaindole derivative, targets BRAF V600E-mutated melanoma by inhibiting aberrant kinase signaling [3]. Similarly, the tyrosine kinase inhibitor Pexidartinib (Turalio®) leverages this scaffold for treating tenosynovial giant cell tumors [3] [5]. Beyond oncology, 7-azaindole derivatives demonstrate antiviral activity (e.g., JNJ-63623872 against influenza polymerase) and potential in neurology (URMC-099 for neuroinhibition) [3]. The structural versatility of the 7-azaindole core enables diverse synthetic modifications at positions N1, C2, C3, C5, and C6, facilitating rational drug design against complex targets like protein kinases, phosphodiesterases, and viral entry proteins [3] [6].
Table 1: Clinically Approved Azaindole-Based Drugs
Drug Name | Azaindole Isomer | Molecular Target | Therapeutic Indication |
---|---|---|---|
Vemurafenib | 7-Azaindole | BRAF V600E kinase | Metastatic melanoma |
Pexidartinib | 7-Azaindole | CSF1R, KIT kinases | Tenosynovial giant cell tumors |
Fostemsavir (Prodrug of Temsavir) | 6-Azaindole | HIV gp120 attachment | Multi-drug resistant HIV infection |
Halogenation and sulfonylation are pivotal strategies for enhancing the biological activity and synthetic utility of azaindole scaffolds. Iodination at the C2 position, as exemplified in 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole, serves dual purposes:
N1-Sulfonylation, typically with benzenesulfonyl groups, provides crucial advantages over unprotected azaindoles:
The synergistic effect of ortho-iodo and N-sulfonyl groups is evident in the synthesis of GSK1070916, a potent Aurora B/C kinase inhibitor. Key steps involve Suzuki coupling of a 2-iodo-1-(phenylsulfonyl)-7-azaindole intermediate with a boronate ester, followed by sulfonamide formation and deprotection [2].
Table 2: Key Synthetic Intermediates Derived from Halogenated/Sulfonylated 7-Azaindoles
Compound | Structure | Key Transformations Enabled | Targeted Biologically Active Compound |
---|---|---|---|
1-(Phenylsulfonyl)-2-iodo-7-azaindole | I at C2; SO2Ph at N1 | Suzuki coupling at C2 | ALK inhibitors [2] |
4-Bromo-2-(3-formylphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Br at C4; CHO at C2 aryl; SO2Ph at N1 | Suzuki coupling at C4; Reductive amination | GSK1070916 (Aurora inhibitor) [2] |
1-(Phenylsulfonyl)-2,6-diiodo-7-azaindole | I at C2 and C6; SO2Ph at N1 | Sequential regioselective couplings | Multi-substituted kinase inhibitors [7] |
Azaindoles exist as four structural isomers (4-, 5-, 6-, and 7-azaindoles) differing in the placement of the pyridinic nitrogen atom within the six-membered ring. Each isomer exhibits distinct physicochemical and biological properties due to variations in hydrogen-bonding capacity, dipole moment, and electron distribution:
The 6-methoxy substitution in 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole exemplifies isomer-specific functionalization. Methoxy at C6 (equivalent to C4 of the pyridine ring in 7-azaindole numbering) enhances solubility and serves as a hydrogen-bond acceptor. This position is synthetically accessible in 7-azaindole via directed ortho-metalation or halogenation/methoxylation of precursors like 6-methoxy-7-azaindole (CAS 896722-53-5) [4]. Attempting analogous substitution in 5- or 4-azaindoles would require different synthetic routes due to divergent reactivity patterns.
Table 3: Comparative Properties of Azaindole Isomers
Property | 4-Azaindole | 5-Azaindole | 6-Azaindole | 7-Azaindole |
---|---|---|---|---|
log P | ~1.85 | ~1.78 | ~1.45 | ~1.52 |
Total Polar Surface Area (Ų) | ~30.5 | ~30.5 | ~30.5 | ~30.5 |
Aqueous Solubility (log S) | ~ -2.15 | ~ -2.05 | ~ -1.95 | ~ -1.90 |
Representative Bioactivity | Limited kinase activity | Kinase inhibition (e.g., Variolin B derivatives) | Glucocorticoid receptor agonism (e.g., 16, 17); HIV entry inhibition (Temsavir) | Kinase inhibition (Vemurafenib, Pexidartinib, Aurora inhibitors); Antiviral |
Commercial Availability (Derivatives) | ~2500 | ~2000 | >2700 | >10,000 |
Patented Structures (Count) | ~1200 | ~900 | ~1800 | >2800 |
Note: Data compiled from SciFinder and Reaxys searches as referenced in [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7